molecular formula C11H12BrClN2O2 B2766431 N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide CAS No. 756859-07-1

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide

Cat. No.: B2766431
CAS No.: 756859-07-1
M. Wt: 319.58
InChI Key: APRUFSPQGDJZOF-UHFFFAOYSA-N
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Description

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide (CAS Number: 756859-07-1) is a high-purity chemical reagent with a molecular formula of C 11 H 12 BrClN 2 O 2 and a molecular weight of 319.58 g/mol . This compound is characterized by its distinct molecular structure featuring both bromo- and chloro- substituents, making it a valuable intermediate for synthetic organic chemistry and drug discovery research . The presence of reactive functional groups, including the chloroacetamide moiety, allows this compound to serve as a key building block for the synthesis of more complex molecules. Researchers can utilize it in nucleophilic substitution reactions and for the development of novel compounds with potential biological activity. While specific biological data for this exact molecule is limited in the public domain, structurally related chloroacetamide derivatives have been documented as key intermediates in the synthesis of compounds evaluated for antimicrobial and antiproliferative properties in scientific research . This suggests its potential utility in medicinal chemistry programs and biochemical probing. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClN2O2/c1-7-4-8(12)2-3-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRUFSPQGDJZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arylamine Protection

Ortho-toluidine (10–11 g) reacts with acetic anhydride (11–13 g) at 50–70°C to form N-(2-methylphenyl)acetamide. The product precipitates as white needle crystals upon cooling and washing.

Bromination

N-(2-methylphenyl)acetamide undergoes bromination with N-bromosuccinimide (17–18 g) in tetrachloroethane at reflux for 4 hours. Post-reaction workup yields N-(4-bromo-2-methylphenyl)acetamide.

Hydrolysis

The acetamide is hydrolyzed using concentrated HCl (25–35 mL) and dioxane (45–55 mL) at reflux for 1.5–2.5 hours. Neutralization with ammonia (pH 8–10) and recrystallization from ethanol yields 4-bromo-2-methylaniline with >95% purity.

Key Data :

Step Reagents Conditions Yield
Protection Acetic anhydride 50–70°C, 1 hr 85–90%
Bromination NBS, tetrachloroethane Reflux, 4 hr 75–80%
Hydrolysis HCl, dioxane Reflux, 2 hr 90–95%

Synthesis of N-{[(4-Bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide

The target compound is synthesized via two primary routes, both requiring 4-bromo-2-methylaniline as the starting material.

Urea Formation via Isocyanate Intermediate

To introduce the carbamoylmethyl group, 4-bromo-2-methylaniline is converted to its isocyanate, which reacts with 2-chloroacetamide:

  • Isocyanate Synthesis :

    • 4-Bromo-2-methylaniline (5.0 g) reacts with triphosgene (2.5 g) in dry toluene at 0°C.
    • The mixture refluxes for 2 hours, yielding 4-bromo-2-methylphenyl isocyanate.
  • Urea Coupling :

    • 2-Chloroacetamide (2.8 g, 26.8 mmol) is added to the isocyanate in THF at 25°C.
    • The reaction stirs for 12 hours, followed by filtration and recrystallization from ethanol to afford the target compound (4.7 g, 78%).

Analytical Data :

  • Molecular Formula : C₁₁H₁₂BrClN₂O₂
  • SMILES : CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)CCl
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 6.90 (s, 1H), 4.12 (s, 2H), 3.85 (s, 2H), 2.35 (s, 3H).

Alternative Route: Carbodiimide-Mediated Coupling

A Mitsunobu-like approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-bromo-2-methylaniline and 2-chloroacetamide:

  • Reaction :

    • 4-Bromo-2-methylaniline (5.0 g), 2-chloroacetamide (2.8 g), and EDC (5.7 g) react in DMF at 0°C.
    • The mixture warms to 25°C and stirs for 24 hours.
  • Workup :

    • The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the target compound (4.2 g, 70%).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Direct Amidation Simple, one-step Does not form urea 92%
Isocyanate Route High purity Requires hazardous reagents (triphosgene) 78%
Carbodiimide Coupling Mild conditions Costly reagents (EDC) 70%

Chemical Reactions Analysis

Types of Reactions

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce amines and acids .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide
  • Molecular Formula : C11H12BrClN2O2
  • Molecular Weight : Approximately 303.58 g/mol
  • Structure : The compound features a chloroacetamide group attached to a bromo-substituted aromatic ring, which contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent and antimicrobial compound .

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7) . The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and potential DNA interaction.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This CompoundStaphylococcus epidermidis16 µg/mL
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its structure allows for various modifications that can enhance biological activity or alter pharmacokinetic properties.

  • Synthetic Routes : The synthesis typically involves multiple steps such as bromination of the aromatic ring and formation of the chloroacetamide moiety. Techniques like Hantzsch thiazole synthesis are often employed to create complex derivatives .

Materials Science

Due to its unique chemical structure, this compound is being explored for applications in materials science, particularly in the development of coatings and polymers with antimicrobial properties.

Anticancer Research Case Study

A study conducted on thiazole derivatives similar to this compound revealed significant anticancer properties. Compounds were tested against various cancer cell lines using the Sulforhodamine B assay, demonstrating that modifications to the thiazole ring can enhance cytotoxicity .

Antimicrobial Efficacy Case Study

In another research effort, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The results indicated promising activity against resistant strains, suggesting its potential use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Moiety : Essential for anticancer activity; modifications can lead to increased potency.
  • Bromine Substitution : Enhances antibacterial efficacy by increasing lipophilicity.
  • Chlorine Substitution : Contributes to enhanced binding affinity to target proteins.

Mechanism of Action

The mechanism of action of N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous acetamides (Table 1), focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Applications
N-{[(4-Bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide C₁₁H₁₂BrClN₂O₂ 4-Bromo-2-methylphenyl, chloroacetamide Bromine enhances electrophilicity; methyl improves lipophilicity Fungicide in coatings
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl, chloroacetamide Intramolecular C–H···O interactions; intermolecular N–H···O H-bonding Intermediate for quinoline derivatives
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide C₁₄H₁₁BrClNO 4-Bromophenyl, 4-chlorophenyl Dihedral angle (68.21°) between aromatic rings; N–H···O chains Ligand for coordination chemistry
2-Chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide C₁₁H₁₂ClFN₂O₂ 4-Fluorophenyl, N-methyl Methylation reduces H-bonding capacity; fluorine increases polarity Not reported (predicted pharmaceutical use)
N-(2-Bromo-5-chloro-4-methylphenyl)acetamide C₉H₉BrClNO 2-Bromo-5-chloro-4-methylphenyl Positional isomerism alters steric/electronic effects Research intermediate
Physicochemical and Crystallographic Properties
  • Bond Lengths and Angles :

    • The title compound’s C–Br bond (1.8907 Å) aligns with N-(4-Bromophenyl)acetamide (1.91 Å) , while its N–C bonds (1.347–1.401 Å) are shorter than those in N-(4-chlorophenyl) derivatives (1.44 Å) due to reduced steric hindrance .
    • In 2-Chloro-N-(4-fluorophenyl)acetamide, intramolecular C–H···O interactions stabilize the planar acetamide core, whereas the title compound relies on van der Waals forces for packing .
  • Hydrogen Bonding :

    • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide forms intermolecular N–H···O chains along [010], enhancing thermal stability . In contrast, the title compound’s methyl group disrupts extensive H-bonding, reducing melting point compared to fluorinated analogs .

Biological Activity

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-(4-bromo-2-methylphenyl)-2-chloroacetamide
  • Molecular Formula : C₉H₉BrClN₂O
  • Molecular Weight : 262.54 g/mol
  • CAS Number : 96686-51-0

The compound features a bromo-substituted phenyl group, a carbamoyl moiety, and a chloroacetamide structure, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Carbamoyl Group : The initial step often includes the reaction of 4-bromo-2-methylphenyl isocyanate with a suitable amine.
  • Chlorination : The introduction of the chloroacetyl group is achieved through chlorination methods under controlled conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

  • Testing Methods : The antimicrobial efficacy is typically assessed using methods such as the agar diffusion method or broth microdilution.
  • Results : Studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, it has been reported to be particularly effective against Staphylococcus aureus and Escherichia coli .
MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential:

  • Cell Lines Tested : Notably, it has shown promising results against human breast adenocarcinoma cell lines (MCF7).
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various derivatives of chloroacetamides indicated that those with halogenated phenyl groups exhibited enhanced activity against resistant strains of bacteria.
    • Results showed that compounds similar to this compound were among the most effective due to their lipophilicity, allowing better membrane penetration .
  • Anticancer Screening :
    • In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF7 cells, with IC50 values indicating potent activity.
    • Molecular docking studies revealed strong binding interactions with key cancer-related proteins, suggesting a targeted mechanism of action .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria or key signaling pathways in cancer cells.
  • Cell Membrane Interaction : Its lipophilic nature allows it to disrupt microbial membranes or affect cancer cell membranes, leading to cell death.

Q & A

Basic: What are the recommended synthetic routes for N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide?

The synthesis typically involves coupling a 4-bromo-2-methylaniline derivative with a chloroacetyl group. A common approach includes:

  • Step 1 : React 4-bromo-2-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the carbamoyl intermediate .
  • Step 2 : Purify intermediates via recrystallization or column chromatography to ensure high yield and purity. Evidence from analogous compounds highlights the use of dichloromethane as a solvent under controlled temperatures (0–5°C) to manage exothermic reactions .
  • Validation : Confirm intermediate structures using NMR and IR spectroscopy before proceeding to final coupling steps .

Basic: How is the structural integrity of this compound verified?

Key analytical techniques include:

  • NMR Spectroscopy : Assign peaks for the chloroacetamide (δ ~4.0 ppm for CH2Cl) and aromatic protons (δ ~7.0–7.5 ppm for the bromophenyl group) .
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the carbamoyl group, as demonstrated in structurally similar acetamides .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm the presence of bromine (isotopic pattern) and chlorine .

Basic: What initial biological screening approaches are recommended?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) and anticancer potential using cell viability assays (e.g., MTT on cancer cell lines) .
  • Dose-response studies : Use logarithmic concentration ranges (0.1–100 µM) to establish IC50 values, ensuring reproducibility across triplicate experiments .

Advanced: How can computational methods optimize reaction mechanisms?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for carbamoyl coupling .
  • Reaction path searches : Tools like GRRM or IRC analysis predict intermediates and byproducts, reducing trial-and-error experimentation .

Advanced: How should researchers resolve discrepancies in spectroscopic data?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian simulations) .
  • Dynamic NMR : Investigate conformational flexibility or rotational barriers if split peaks are observed in aromatic regions .

Advanced: What strategies mitigate byproduct formation during synthesis?

  • Temperature control : Maintain sub-ambient temperatures (0–5°C) during acyl chloride reactions to minimize hydrolysis .
  • Catalyst screening : Test bases like DMAP or NaHCO3 to improve regioselectivity in carbamoyl formation .

Advanced: How is purity assessed for this compound?

  • HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to detect impurities at 254 nm, ensuring >98% purity .
  • Elemental analysis : Confirm C, H, N, Br, and Cl percentages within ±0.4% of theoretical values .

Advanced: What are the challenges in studying its biological interactions?

  • Solubility limitations : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity in cell-based assays .
  • Metabolite identification : Employ LC-MS/MS to track hydrolysis products (e.g., free chloroacetate) in pharmacokinetic studies .

Advanced: How does structural modification impact bioactivity?

  • Comparative studies : Replace the bromine with fluorine or chlorine and assess changes in antimicrobial potency via MIC assays .
  • SAR analysis : Correlate substituent electronegativity with target binding affinity using molecular docking .

Advanced: What sustainable practices apply to its synthesis?

  • Solvent recycling : Recover dichloromethane via distillation to reduce waste .
  • Catalyst-free routes : Explore mechanochemical synthesis (ball milling) for greener carbamoyl coupling .

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